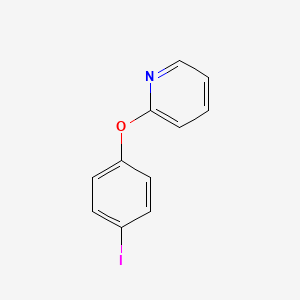![molecular formula C21H20N4O2S B15344219 4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B15344219.png)
4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) is a complex organic compound that belongs to the quinoxalinone and quinazolinone families. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoxalinone and quinazolinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
科学研究应用
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions.
相似化合物的比较
Similar Compounds
Quinoxalinone derivatives: These compounds share the quinoxalinone core structure and exhibit similar biological activities.
Quinazolinone derivatives: These compounds share the quinazolinone core structure and are also studied for their therapeutic potential.
Uniqueness
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) is unique due to its specific combination of quinoxalinone and quinazolinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C21H20N4O2S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
4-[2-(2-propan-2-ylquinazolin-4-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)20-23-15-8-4-3-7-14(15)21(24-20)28-12-19(27)25-11-18(26)22-16-9-5-6-10-17(16)25/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
InChI 键 |
BBDFSDPMFNFYKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=CC=CC=C2C(=N1)SCC(=O)N3CC(=O)NC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


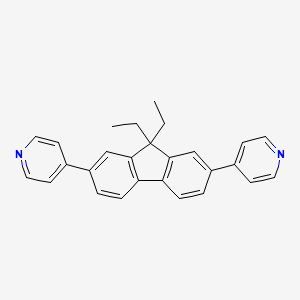
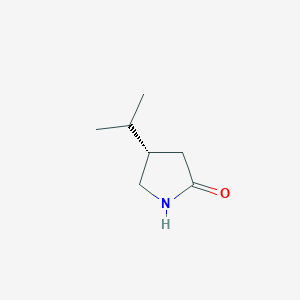
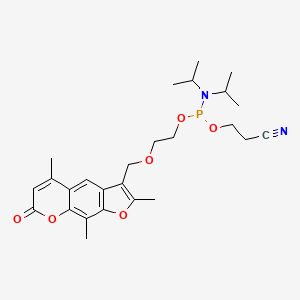
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)

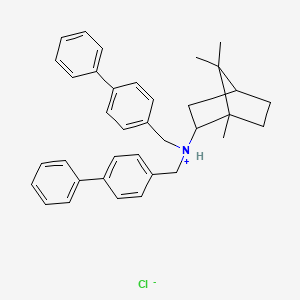
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
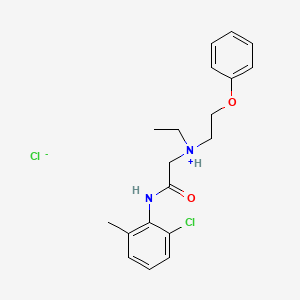
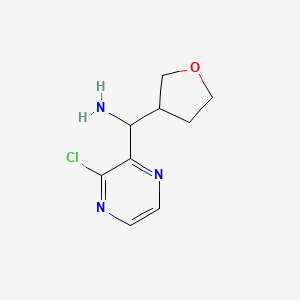
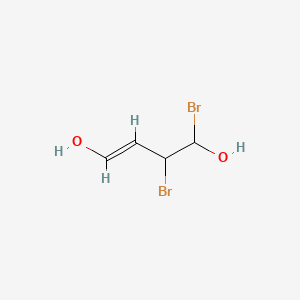

![1,1'-Methylenebis[4-azidobenzene]](/img/structure/B15344213.png)
